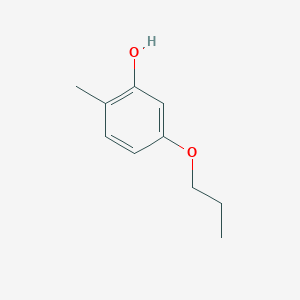
2-Methyl-5-propoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-propoxyphenol: is an organic compound with the molecular formula C10H14O2. It is a derivative of phenol, characterized by the presence of a methyl group at the second position and a propoxy group at the fifth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-5-propoxyphenol can be synthesized through various methods, including nucleophilic aromatic substitution reactions. One common approach involves the reaction of 2-methylphenol with propyl bromide in the presence of a base, such as potassium carbonate, to introduce the propoxy group at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods typically utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-propoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine and nitric acid are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Quinones and hydroquinones.
Reduction: Phenols and hydroquinones.
Substitution: Brominated and nitrated phenols.
Scientific Research Applications
2-Methyl-5-propoxyphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-propoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms to reactive oxygen species.
Anti-inflammatory Effects: It modulates the activity of inflammatory mediators, such as cytokines and chemokines, reducing inflammation.
Antibacterial and Antifungal Properties: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Comparison with Similar Compounds
2-Methyl-5-isopropylphenol (Thymol): Similar in structure but with an isopropyl group instead of a propoxy group.
2-Methyl-5-(propan-2-yl)phenol (Carvacrol): An isomer with a propan-2-yl group.
Uniqueness: 2-Methyl-5-propoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propoxy group enhances its solubility in organic solvents and contributes to its diverse applications in various fields .
Properties
CAS No. |
918445-07-5 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-methyl-5-propoxyphenol |
InChI |
InChI=1S/C10H14O2/c1-3-6-12-9-5-4-8(2)10(11)7-9/h4-5,7,11H,3,6H2,1-2H3 |
InChI Key |
YGOHUILHIZKQDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















